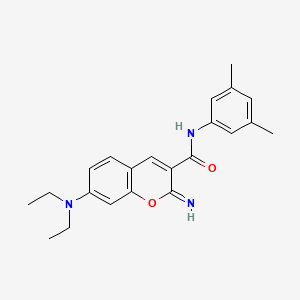
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Vue d'ensemble
Description
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DAPH-12, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe and as a modulator of calcium signaling.
Mécanisme D'action
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide modulates calcium signaling by inhibiting the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from intracellular stores. 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide binds to a specific site on the IP3R and stabilizes it in a closed conformation, preventing the release of calcium. This results in a decrease in intracellular calcium levels and a subsequent decrease in calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has been shown to reduce the production of inflammatory cytokines and to protect neurons from oxidative stress and excitotoxicity. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a useful tool for studying calcium signaling and has been shown to have anti-inflammatory and neuroprotective effects. However, its use in lab experiments is limited by its relatively low potency and poor solubility in aqueous solutions. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have off-target effects on other calcium channels, which can complicate its use as a specific modulator of IP3R activity.
Orientations Futures
Despite its limitations, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide remains a promising candidate for the treatment of neurodegenerative diseases and as a tool for studying calcium signaling. Future research should focus on improving the potency and solubility of 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, as well as developing more specific modulators of IP3R activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide and its potential therapeutic applications.
Applications De Recherche Scientifique
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of calcium ions in cells. It has also been studied for its potential use as a modulator of calcium signaling in neurons. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-25(6-2)18-8-7-16-12-19(21(23)27-20(16)13-18)22(26)24-17-10-14(3)9-15(4)11-17/h7-13,23H,5-6H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXZXOSXHCWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4733215.png)
![3,6-dimethyl-N-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733228.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)
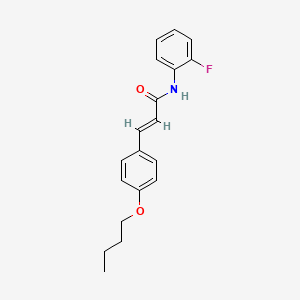
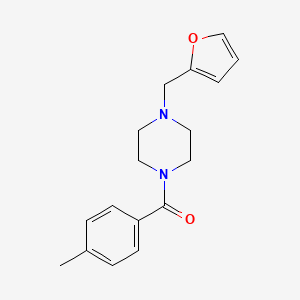
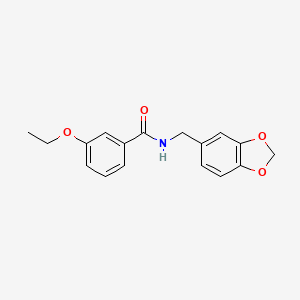
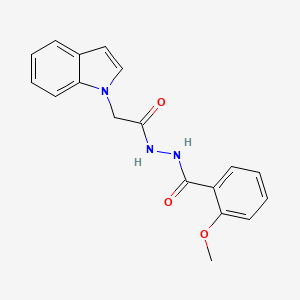
![6-[(2,6-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4733281.png)
![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)

![N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4733301.png)
